3-(3-Iodophenyl)pyrrolidine
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Overview
Description
3-(3-Iodophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an iodophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the 3-iodobenzyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Iodophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used to replace the iodine atom.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Deiodinated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Iodophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
- 3-(3-Fluorophenyl)pyrrolidine
- 3-(3-Chlorophenyl)pyrrolidine
- 3-(3-Bromophenyl)pyrrolidine
Comparison: 3-(3-Iodophenyl)pyrrolidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its fluorine, chlorine, and bromine analogs, the iodine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H12IN |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
3-(3-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 |
InChI Key |
CDQMDDISVPQTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)I |
Origin of Product |
United States |
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